5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride
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Overview
Description
5-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride is a heterocyclic compound that features both a pyrrolidine ring and an oxazole ring. These structures are known for their significant biological activities and are often used as scaffolds in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a pyrrolidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(pyrrolidin-3-yl)-1,2-oxazole hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. The oxazole ring may enhance binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Oxazole derivatives: Compounds with an oxazole ring also exhibit significant biological properties.
Uniqueness
5-(Pyrrolidin-3-yl)-1,2-oxazole hydrochloride is unique due to the combination of both pyrrolidine and oxazole rings in its structure. This dual functionality allows for a broader range of applications and enhances its potential as a versatile scaffold in medicinal chemistry.
Properties
CAS No. |
2248327-86-6 |
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Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H |
InChI Key |
RIFWPPJJHJYLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=NO2.Cl |
Purity |
95 |
Origin of Product |
United States |
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